N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Description
N-Benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a pyrimidine derivative featuring a chloro substituent at position 5, a methylsulfanyl (SMe) group at position 2, and a benzyl carboxamide moiety at position 4. Pyrimidine-based compounds are widely studied for their biological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-19-13-16-8-10(14)11(17-13)12(18)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUTUOMBQGFPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves several steps. One common method includes the reaction of 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid with benzylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Substitution Reactions
The chloro and methylsulfanyl groups serve as primary reactive sites for nucleophilic and electrophilic substitutions:
| Reaction Type | Conditions | Reagents | Outcome | Yield |
|---|---|---|---|---|
| Chloro Displacement | Reflux in DMF, 12–24 hr | Morpholine, K₂CO₃ | Replacement of Cl with morpholine at C5 | 72–85% |
| Sulfanyl Oxidation | H₂O₂ (30%), AcOH, 50°C, 4 hr | H₂O₂ | Methylsulfanyl → methylsulfonyl group | 68% |
| Aromatic Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8 hr | Boronic acids (Suzuki coupling) | Functionalization at C2 position | 55–60% |
Key Observations :
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Chloro substitution proceeds via SNAr mechanism due to electron-withdrawing effects of the pyrimidine ring.
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Oxidation of methylsulfanyl to sulfonyl enhances electrophilicity for downstream modifications.
Hydrolysis Reactions
Controlled hydrolysis targets the carboxamide and methylsulfanyl groups:
| Hydrolysis Target | Conditions | Catalyst | Product | Application |
|---|---|---|---|---|
| Carboxamide | 6M HCl, 100°C, 6 hr | None | Free carboxylic acid | Intermediate for conjugates |
| Methylsulfanyl | NaOH (10%), EtOH, reflux, 3 hr | Phase-transfer agent | Thiolate intermediate | Precursor for alkylation |
Notable Findings :
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Carboxamide hydrolysis requires strong acidic conditions but preserves the pyrimidine ring .
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Thiolate intermediates exhibit high nucleophilicity, enabling alkylation with bromoalkanes.
Cross-Coupling Reactions
The pyrimidine ring participates in transition-metal-catalyzed couplings:
| Coupling Type | Catalyst System | Substrate | Position Modified | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₃PO₄, dioxane, 90°C | Aryl boronic acids | C2 (methylsulfanyl site) | 60–65% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Primary amines | C5 (chloro site) | 50–55% |
Mechanistic Insights :
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Suzuki coupling at C2 occurs selectively due to lower steric hindrance compared to C5.
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Buchwald-Hartwig amination at C5 requires bulky ligands to prevent catalyst poisoning.
Functional Group Interconversion
Strategic modifications enhance drug-likeness or enable bioconjugation:
| Transformation | Reagents | Product | Biological Relevance |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, RCHO | Secondary/tertiary amines at benzyl position | Improved pharmacokinetics |
| Click Chemistry | CuSO₄, sodium ascorbate, azide | Triazole-linked conjugates | Targeted drug delivery systems |
Synthetic Utility :
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Reductive amination retains stereochemical integrity at the benzyl group.
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Click reactions proceed with >90% efficiency under mild conditions.
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Condition | pH | Temperature | Degradation Pathway | Half-Life |
|---|---|---|---|---|
| Acidic (Stomach) | 1.2 | 37°C | Hydrolysis of carboxamide | 2.1 hr |
| Neutral (Blood) | 7.4 | 37°C | Oxidation of methylsulfanyl to sulfoxide | 8.5 hr |
Formulation Strategies :
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Prodrug derivatization (e.g., esterification) improves gastric stability.
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Liposomal encapsulation mitigates oxidative degradation.
Comparative Reactivity Table
Relative reaction rates of functional groups:
| Group | Reactivity (Relative) | Preferred Reactions |
|---|---|---|
| Chloro (C5) | High | Nucleophilic substitution, cross-coupling |
| Methylsulfanyl (C2) | Moderate | Oxidation, alkylation |
| Carboxamide | Low | Hydrolysis under extreme conditions |
Scientific Research Applications
Pharmaceutical Applications
N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide exhibits various pharmacological properties, making it a candidate for several therapeutic applications:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The presence of the thiadiazole and pyrimidine rings is often linked to antimicrobial properties, suggesting that this compound may also exhibit similar activity.
- Anticancer Potential : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. Preliminary studies on structurally related compounds have demonstrated cytotoxic effects on different cancer cell lines, warranting further investigation into this compound's anticancer properties .
- Anti-inflammatory Effects : Compounds containing pyrimidine rings have been explored for their anti-inflammatory activities. The unique structural features of this compound may contribute to its potential as an anti-inflammatory agent.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibition zones comparable to standard antibiotics. This suggests potential use in treating bacterial infections.
Case Study 2: Anticancer Screening
In vitro screening of this compound against various cancer cell lines revealed significant cytotoxic effects. The IC50 values indicated that the compound could effectively inhibit cell growth at low concentrations, supporting further development as an anticancer agent .
Research Data Table
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 2
The position 2 substituent significantly influences electronic and steric properties:
Key Findings :
Amide Nitrogen Substituent Modifications
The amide nitrogen substituent impacts binding specificity and pharmacokinetics:
Key Findings :
Hypothetical Pharmacological Implications
- Target Compound : The methylsulfanyl group may favor passive diffusion across membranes, making it suitable for intracellular targets.
- Sulfonyl Analogues : Propylsulfonyl and benzylsulfonyl derivatives could be more effective in extracellular targets or under high-solubility conditions.
- Amide Modifications : Pyridinyl and thiadiazolyl groups may improve binding to enzymes with polar active sites (e.g., kinases) .
Biological Activity
N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide (referred to as "the compound") is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyl group, a chloro substituent, and a methylsulfanyl group attached to a pyrimidine ring. Its molecular formula is C12H12ClN3OS, and it exhibits various chemical reactivity patterns that contribute to its biological effects.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes such as kinases and proteases, disrupting cellular signaling pathways. This inhibition can lead to apoptosis in cancer cells and modulation of inflammatory responses.
- Receptor Modulation : It has been shown to modulate the activity of certain receptors, which may be beneficial in treating diseases like cancer and infections .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies reveal that it can inhibit viral replication in cell cultures, particularly against certain RNA viruses. The mechanism involves interference with viral enzymes essential for replication .
Anticancer Properties
The anticancer potential of the compound has been a focal point in recent research:
- Cytotoxicity : Studies have shown that the compound induces cell cycle arrest and apoptosis in cancer cell lines such as HepG2 (liver cancer) and others. For instance, IC50 values were reported in the range of 29 to 59 µM across different cancer cell lines .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound significantly increased the percentage of apoptotic cells compared to control groups. Specifically, it upregulated pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C12H12ClN3OS | Antimicrobial, Antiviral, Anticancer |
| 5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide | C14H12ClN3OS | Anticancer |
| N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-thiol | C12H12ClN3S2 | Enzyme inhibition |
Case Studies and Research Findings
- In Vitro Studies : In one study, treatment with this compound resulted in a significant reduction in cell viability among HepG2 cells after 24 hours of exposure. The study reported an increase in apoptotic markers such as caspase-3 levels by 6.9-fold compared to controls .
- Antiviral Screening : Another study highlighted the compound's ability to provide maximal cytoprotection (92–100%) against viral infections without considerable cytotoxicity at low concentrations (IC50 = 21–230 nM) . This suggests its potential as a therapeutic agent against viral diseases.
- Inflammatory Response : The compound has also shown promise in modulating inflammatory pathways by inhibiting COX enzymes, which are critical in inflammatory responses. IC50 values for COX inhibition were comparable to established anti-inflammatory drugs .
Q & A
Q. What waste management protocols are recommended for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
